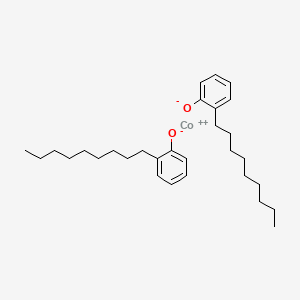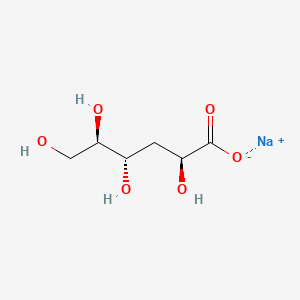
Calcium (Z)-hexadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium (Z)-hexadec-9-enoate, also known as calcium oleate, is a calcium salt of oleic acid. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Calcium oleate is used in various industrial applications, including as a lubricant, a surfactant, and an emulsifying agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium (Z)-hexadec-9-enoate can be synthesized through the reaction of oleic acid with calcium hydroxide. The reaction typically involves heating oleic acid and calcium hydroxide in a suitable solvent, such as ethanol or water, to form calcium oleate and water as a byproduct. The reaction can be represented as follows:
2C18H34O2+Ca(OH)2→(C18H33O2)2Ca+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting oleic acid with calcium oxide or calcium hydroxide in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting calcium oleate is then purified through filtration and drying processes to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium (Z)-hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: Calcium oleate can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert calcium oleate back to oleic acid and calcium.
Substitution: Calcium oleate can participate in substitution reactions where the oleate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Oleic acid and calcium.
Substitution: Substituted oleate derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium (Z)-hexadec-9-enoate has several scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Studied for its role in cell membrane structure and function due to its fatty acid component.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized as a lubricant, corrosion inhibitor, and stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of calcium (Z)-hexadec-9-enoate involves its interaction with cell membranes and proteins. The oleate component can integrate into lipid bilayers, affecting membrane fluidity and permeability. Calcium ions can interact with various cellular proteins, influencing signal transduction pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and function, used in cosmetics and pharmaceuticals.
Calcium linoleate: A calcium salt of linoleic acid, used in coatings and as a drying agent.
Uniqueness
Calcium (Z)-hexadec-9-enoate is unique due to its specific fatty acid component, oleic acid, which imparts distinct properties such as higher unsaturation compared to stearate and palmitate. This higher unsaturation can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
67627-68-3 |
|---|---|
Molekularformel |
C32H58CaO4 |
Molekulargewicht |
546.9 g/mol |
IUPAC-Name |
calcium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
InChI-Schlüssel |
UPDJPSZNDASPIT-ATMONBRVSA-L |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Ca+2] |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



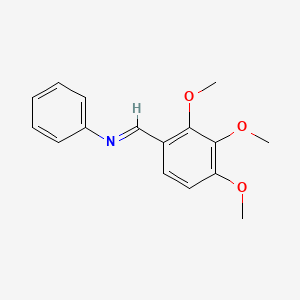
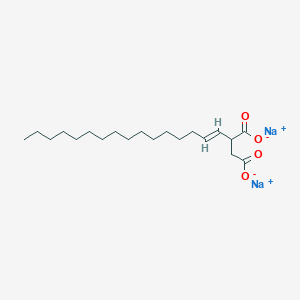
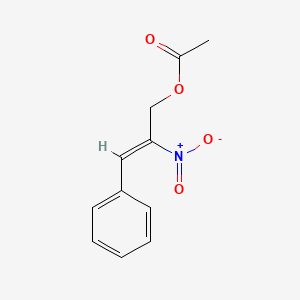
![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
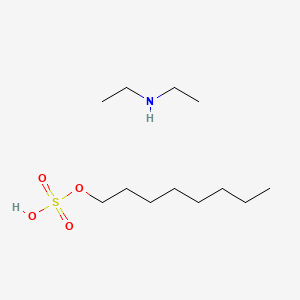

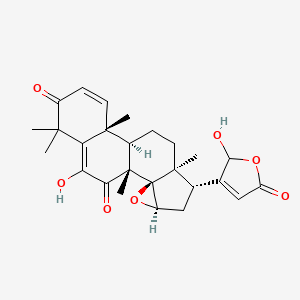
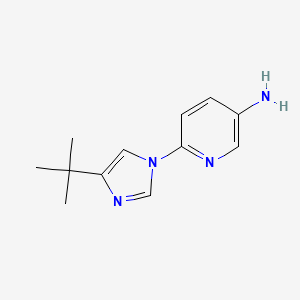
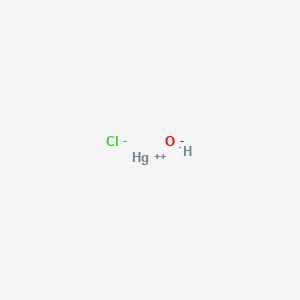
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
